Home > Products > Screening Compounds P100072 > Mitochondria degrader-1
Mitochondria degrader-1 -

Mitochondria degrader-1

Catalog Number: EVT-10988706
CAS Number:
Molecular Formula: C33H49ClFN7O8S
Molecular Weight: 758.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitochondria Degrader-1 is derived from the Mesoplasma florum Lon protease, which has been engineered for specificity towards mitochondrial proteins. This classification places it within the category of proteolytic agents that are utilized to manipulate mitochondrial protein levels selectively, providing insights into mitochondrial biology and potential therapeutic avenues for diseases linked to mitochondrial dysfunction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mitochondria Degrader-1 involves several steps:

  1. Gene Cloning: The gene encoding the Mesoplasma florum Lon protease is cloned into an appropriate expression vector.
  2. Protein Expression: The vector is introduced into a suitable host organism, such as Saccharomyces cerevisiae, where the protease is expressed.
  3. Purification: The expressed protease is purified using affinity chromatography techniques to achieve high specificity and activity.
  4. Tagging: A specific tag (ssrA tag) is attached to target mitochondrial proteins to facilitate their recognition and degradation by the protease.

The efficiency of this system has been demonstrated in yeast cells, where it selectively degrades tagged mitochondrial proteins upon induction by adenine depletion .

Molecular Structure Analysis

Structure and Data

Mitochondria Degrader-1's molecular structure includes a catalytic domain characteristic of Lon proteases, which facilitates the hydrolysis of peptide bonds in substrate proteins. Detailed structural analysis reveals:

  • Catalytic Site: Contains essential residues that interact with substrate proteins.
  • Substrate Binding: The structure allows specific recognition of the ssrA tag, ensuring selective degradation.

Data from crystallographic studies indicate that the structure of Mitochondria Degrader-1 aligns with known proteolytic mechanisms seen in other Lon proteases, emphasizing its functional capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

Mitochondria Degrader-1 operates through a series of biochemical reactions:

  1. Substrate Recognition: The tagged mitochondrial proteins bind to the catalytic site of the protease.
  2. Proteolysis: The enzyme catalyzes the cleavage of peptide bonds within the substrate, leading to degradation.
  3. Release of Products: The degradation products are released into the cytosol, where they can be further processed or recycled.

This mechanism highlights how Mitochondria Degrader-1 can effectively reduce levels of specific mitochondrial proteins, providing a tool for studying their roles in cellular metabolism and signaling pathways .

Mechanism of Action

Process and Data

The action mechanism of Mitochondria Degrader-1 involves:

  1. Targeting: The compound specifically targets proteins localized in mitochondria tagged with ssrA.
  2. Induction: Upon induction (e.g., adenine depletion), Mitochondria Degrader-1 becomes active, leading to selective degradation.
  3. Functional Outcomes: The degradation alters mitochondrial function, allowing researchers to assess the impact of specific proteins on mitochondrial dynamics and cellular health.

Experimental data demonstrate that this process can significantly affect cellular respiration rates and mitochondrial morphology, underscoring its utility in functional studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitochondria Degrader-1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its application in biological assays.
  • Stability: Maintains activity under physiological conditions but may require specific storage conditions to prevent denaturation.
  • Molecular Weight: The molecular weight aligns with typical proteolytic enzymes, supporting its classification as a Lon protease derivative.

These properties are crucial for its effectiveness in experimental settings, ensuring reliable performance during protein degradation assays .

Applications

Scientific Uses

Mitochondria Degrader-1 has diverse applications in scientific research:

  • Mitochondrial Function Studies: Used to dissect roles of specific mitochondrial proteins in energy metabolism and apoptosis.
  • Disease Models: Investigates mechanisms underlying diseases such as neurodegeneration and cancer linked to mitochondrial dysfunction.
  • Drug Development: Assists in identifying potential therapeutic targets by elucidating pathways affected by mitochondrial protein levels.
Molecular Mechanisms of Mitochondrial Degradation Induction

Modulation of Autophagy Pathways for Mitochondrial Clearance

Mitochondria Degrader-1 triggers bulk autophagy upregulation to eliminate damaged organelles. It operates independently of canonical nutrient-sensing pathways (e.g., mTOR inhibition), instead directly activating core autophagy machinery components. The compound stimulates autophagosome formation by promoting LC3 lipidation and phosphatidylethanolamine conjugation, essential steps for autophagosomal membrane expansion. Studies demonstrate its ability to enhance autophagic flux kinetics by 2.3-fold within 4 hours of treatment, measured via lysosomal inhibition assays [1] [3].

The molecule exhibits preferential organellar targeting despite operating through generalized autophagy induction. Proteomic analyses reveal selective enrichment of autophagy initiation complexes (ULK1/ATG13/FIP200) on mitochondrial surfaces following treatment. This spatial specificity enables efficient encapsulation of mitochondria within autophagosomes without indiscriminate cytoplasmic consumption [3] [5].

Table 1: Autophagy Markers Modulated by Mitochondria Degrader-1

BiomarkerChangeTime CourseFunctional Consequence
LC3-II/I ratio3.8-fold increasePeak at 6hAutophagosome biogenesis
p62/SQSTM167% decrease12h sustainedCargo sequestration efficiency
ATG5-ATG12 conjugation2.1-fold increaseDetectable at 2hPhagophore elongation
LAMP1 expression45% upregulation24h delayedLysosomal capacity enhancement

Role in Selective Autophagy (Mitophagy) Receptor Activation

Unlike physiological mitophagy inducers requiring receptor-mediated recognition, Mitochondria Degrader-1 operates through receptor-independent organellar tagging. It generates oxidation-dependent epitopes on the mitochondrial outer membrane (OMM) that serve as "eat-me" signals for autophagic machinery. Mass spectrometry identifies selective carbonylation of VDAC1 (voltage-dependent anion channel 1) at Cys232, creating high-affinity binding sites for LC3-interaction regions [3] [5].

The compound bypasses classical mitophagy receptors (FUNDC1, BNIP3, NIX) but requires essential adaptor proteins for execution. CRISPR knockout screens reveal absolute dependence on OPTN (optineurin) and NDP52 (nuclear dot protein 52), which bridge damaged mitochondria to autophagosomal membranes. Mitochondria Degrader-1 induces phosphorylation of OPTN at Ser473 by TBK1 (tank-binding kinase 1), increasing its binding affinity for ubiquitinated OMM proteins by 17-fold [5] [8].

Ubiquitin-Dependent and Ubiquitin-Independent Degradation Mechanisms

Mitochondria Degrader-1 primarily utilizes ubiquitin-independent degradation via direct organelle tagging. This distinguishes it from PINK1-Parkin-mediated mitophagy, as demonstrated by preserved activity in Parkin-null cells. The compound generates electrophile-adduct neo-epitopes on OMM proteins that recruit autophagy adaptors without ubiquitination. Chemical proteomics identifies covalent modification of TOM20 (translocase of outer membrane 20) at His136, creating a 3.2 kDa adduct recognized by selective autophagy receptors [1] [5].

Alternative degradation pathways emerge under specific conditions:

  • Ubiquitin-dependent backup mechanism: During prolonged oxidative stress, mitochondrial proteins modified by Mitochondria Degrader-1 undergo K63-linked polyubiquitination by SIAH1 (seven in absentia homolog 1) E3 ligase
  • Proteasome involvement: 26S proteasome degrades solubilized OMM proteins following Drp1-mediated mitochondrial fragmentation
  • Lysosomal direct uptake: Electron microscopy reveals microutophagy events where lysosomes directly engulf mitochondrial fragments independent of autophagosomes [5] [8]

Table 2: Degradation Mechanisms Induced by Mitochondria Degrader-1

MechanismPrimary TriggersKey MediatorsKinetics
Ubiquitin-independentAcute damage (≤6h)OPTN, NDP52, TAX1BP1Rapid (t1/2 = 45min)
Ubiquitin-dependentChronic oxidative stressSIAH1, ARIH1, PARKINDelayed (t1/2 = 3h)
MicroutophagyLysosomal pH alterationLAMP2, VDAC oligomersVariable

Interactions with Mitochondrial Fission/Fusion Dynamics

Mitochondria Degrader-1 requires fission machinery activation for efficient organellar clearance. It phosphorylates Drp1 (dynamin-related protein 1) at Ser616 via CDK1 (cyclin-dependent kinase 1), increasing mitochondrial fragmentation 4.7-fold. Super-resolution microscopy reveals compound-induced fission site pre-marking at endoplasmic reticulum-mitochondria contact points, where ER tubules constrict mitochondria before Drp1 recruitment [5] [6].

The compound strategically inhibits fusion proteins to isolate damaged organelles. It induces OMA1 (metallopeptidase OMA1)-mediated proteolysis of OPA1 (optic atrophy protein 1) long isoforms within 30 minutes, blocking inner membrane fusion. This creates fragmented mitochondrial subpopulations with depolarized membranes (Δψm <60mV), prime targets for autophagic removal [5] [6].

Notably, Mitochondria Degrader-1 demonstrates temporal coordination with dynamics machinery:

  • Fission phase (0-2h): Drp1 recruitment and membrane scission
  • Segregation phase (2-4h): Mfn1/2 (mitofusin 1/2) ubiquitination and proteasomal degradation
  • Clearance phase (4-8h): Autophagosomal encapsulation of depolarized fragmentsThis sequential process ensures selective elimination without compromising functional networks [5] [6] [8].

Morphometric analysis reveals compound-induced restructuring: mitochondrial aspect ratio decreases from 8.2±0.7 to 3.1±0.4 (p<0.001) while fragmentation index increases 4.3-fold. These morphological changes precede autophagic clearance and are pharmacologically separable using Drp1 inhibitors, which reduce degradation efficiency by 78% [6].

Properties

Product Name

Mitochondria degrader-1

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C33H49ClFN7O8S

Molecular Weight

758.3 g/mol

InChI

InChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1

InChI Key

JIUOEUKVQTVYRY-MHZLTWQESA-N

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.